Reproterol-d3 (Major) is a synthetic compound related to the class of beta-adrenergic agonists, specifically designed for research purposes. It is a deuterated form of reproterol, which is used primarily in the study of respiratory conditions due to its bronchodilator properties. The compound's unique isotopic labeling allows for enhanced tracking and analysis in biological systems, making it valuable in pharmacological studies.
Reproterol-d3 is synthesized in laboratories specializing in organic chemistry and medicinal chemistry. It is derived from reproterol, which itself is a derivative of catecholamines. The deuterated version serves to improve the stability and detectability of the compound during experiments.
Reproterol-d3 falls under the category of beta-adrenergic agonists. These compounds activate beta-adrenergic receptors, leading to physiological responses such as bronchodilation. Its classification as a deuterated compound places it within the realm of isotopically labeled substances used for tracer studies in pharmacology.
The synthesis of reproterol-d3 involves several key steps that focus on incorporating deuterium into the molecular structure. Common methods include:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and to analyze the structural integrity of reproterol-d3.
Reproterol-d3 maintains a structure similar to that of reproterol but with deuterium atoms substituted at specific positions. This modification enhances its stability and alters its pharmacokinetic properties.
Reproterol-d3 can participate in various chemical reactions typical for beta-adrenergic compounds, including:
The reactivity profile of reproterol-d3 allows it to be utilized in further synthetic pathways, including modifications that enhance its biological activity or alter its receptor binding characteristics.
Reproterol-d3 acts primarily as a selective agonist for beta-2 adrenergic receptors. Upon binding:
Research indicates that compounds like reproterol-d3 exhibit increased binding affinity and selectivity towards beta-2 receptors compared to non-deuterated analogs, enhancing their therapeutic potential.
Reproterol-d3 is primarily used in:
Reproterol-d3 (Major) is a deuterium-labeled analogue of the bronchodilator reproterol, featuring selective substitution of three hydrogen atoms with deuterium (²H or D) at specific molecular positions. Its empirical formula is C₁₈H₂₀D₃N₅O₅, yielding a precise molecular weight of 392.42 g/mol [1] [2] [8]. This isotopic modification strategically alters physiochemical properties while preserving the native compound’s steric and electronic profile.
Deuterium atoms are incorporated into the propylamine linker connecting reproterol’s xanthine (theophylline) core to its β-adrenergic pharmacophore. Specifically, deuteriation occurs at the C8 position of the propyl chain (–CH₂–CD₂–NH–), confirmed via ¹H-NMR suppression at these methylene sites and mass spectral analysis [5] [6] [8]. This site was selected due to its metabolic stability and minimal involvement in receptor binding, ensuring the deuterated compound’s bioequivalence to native reproterol. The InChI notation (InChI=1S/C18H20D3N5O5/c.../i6D2,8D...
) explicitly documents these positions [1] [8].
Table 1: Structural and Physicochemical Comparison
Property | Reproterol (C₁₈H₂₃N₅O₅) | Reproterol-d3 (C₁₈H₂₀D₃N₅O₅) | Functional Implication |
---|---|---|---|
Molecular Weight | 389.41 g/mol | 392.42 g/mol | +3 Da shift enables MS distinction |
X-Ray Diffraction Pattern | Crystalline | Identical crystalline form | Maintains solid-state stability |
LogP (Partition Coefficient) | ~1.2 (predicted) | ~1.2 (predicted) | Unaltered lipophilicity |
pKa | 8.7 (xanthine N), 10.2 (phenol OH) | Identical | Equivalent ionization behavior |
Despite the mass difference, reproterol-d3 exhibits near-identical spatial configuration, evidenced by matching melting points (197–200°C with decomposition) and X-ray diffraction patterns [5] [8]. Quantum mechanical calculations confirm that deuterium’s marginally shorter bond length (1.09 Å vs. 1.11 Å for C–H) does not perturb bond angles or molecular conformation [6].
Reproterol-d3 exhibits distinctive ¹H- and ¹³C-NMR shifts due to deuterium’s magnetically silent nature:
HR-MS using electrospray ionization (ESI⁺) reveals diagnostic ions:
Table 2: HR-MS Fragmentation Pattern of Reproterol-d3
m/z Observed | Theoretical m/z | Ion Composition | Fragmentation Pathway |
---|---|---|---|
393.430 | 393.428 | [C₁₈H₂₁D₃N₅O₅]⁺ | Molecular ion |
375.412 | 375.409 | [C₁₈H₁₉D₃N₅O₄]⁺ (loss of H₂O) | Hydroxyl group elimination |
180.102 | 180.101 | [C₈H₁₀D₃O₃]⁺ | Phenethyl-d3 fragment |
195.084 | 195.082 | [C₇H₁₁N₄O₂]⁺ | Theophylline-propyl fragment |
The 3 Da mass shift between reproterol (m/z 390.40) and reproterol-d3 (m/z 393.43) provides unambiguous differentiation in multiplexed assays. Isotopic purity exceeds 98%, minimizing overlap at m/z 390–392 [1] [6] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5